3,4-dichloro-N-[1-(furan-2-yl)propan-2-yl]benzamide

Lipophilicity Drug-likeness Membrane Permeability

3,4-dichloro-N-[1-(furan-2-yl)propan-2-yl]benzamide (CAS 1219914-65-4) is a synthetic small molecule belonging to the dichloro-benzamide class. Its structure features a 3,4-dichlorophenyl ring and a furan-2-yl moiety linked via a chiral propan-2-yl amide bridge.

Molecular Formula C14H13Cl2NO2
Molecular Weight 298.16
CAS No. 1219914-65-4
Cat. No. B3001632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dichloro-N-[1-(furan-2-yl)propan-2-yl]benzamide
CAS1219914-65-4
Molecular FormulaC14H13Cl2NO2
Molecular Weight298.16
Structural Identifiers
SMILESCC(CC1=CC=CO1)NC(=O)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C14H13Cl2NO2/c1-9(7-11-3-2-6-19-11)17-14(18)10-4-5-12(15)13(16)8-10/h2-6,8-9H,7H2,1H3,(H,17,18)
InChIKeyQSVFGLFZMRRNPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-dichloro-N-[1-(furan-2-yl)propan-2-yl]benzamide: A Specialized Benzamide Building Block for Targeted Medicinal Chemistry Libraries


3,4-dichloro-N-[1-(furan-2-yl)propan-2-yl]benzamide (CAS 1219914-65-4) is a synthetic small molecule belonging to the dichloro-benzamide class . Its structure features a 3,4-dichlorophenyl ring and a furan-2-yl moiety linked via a chiral propan-2-yl amide bridge. This specific architecture distinguishes it from simpler furan-2-yl benzamides, positioning it as a specialized intermediate and a scaffold with potential for developing targeted bioactive compounds, particularly in antimicrobial and anticancer research disciplines .

The Risks of Analog Substitution: Why 3,4-dichloro-N-[1-(furan-2-yl)propan-2-yl]benzamide is Not Interchangeable with Simpler Analogs


Generic substitution among in-class benzamide analogs is chemically unsound due to profound structure-activity relationship (SAR) sensitivity. Replacing 3,4-dichloro-N-[1-(furan-2-yl)propan-2-yl]benzamide with a simpler analog like 3,4-dichloro-N-(furan-2-ylmethyl)benzamide introduces significant stereoelectronic changes. The target compound's chiral propan-2-yl linker not only alters molecular conformation and flexibility but also critically impacts lipophilicity (predicted LogP increase), protein binding, and metabolic stability compared to the one-carbon methylene linker analog. Such structural divergence translates directly into unvalidated biological potency and selectivity shifts, making procurement of the exact scaffold essential for maintaining experimental integrity and achieving reproducible SAR in lead optimization programs .

Quantitative Differentiators of 3,4-dichloro-N-[1-(furan-2-yl)propan-2-yl]benzamide Against Close Structural Analogs


Predicted Lipophilicity Advantage of the Propan-2-yl Linker Over Methylene-Linked Analogs

The compound's unique propan-2-yl linker, compared to the simpler methylene linker in 3,4-dichloro-N-(furan-2-ylmethyl)benzamide, results in a predicted LogP increase of +0.93 to 1.16 units, enhancing membrane permeability potential . This difference is derived from in silico models and is a critical differentiator for projects requiring enhanced cellular uptake.

Lipophilicity Drug-likeness Membrane Permeability

Increased Molecular Weight and Fractional Polar Surface Area for Enhanced Target Specificity

The target compound possesses a molecular weight of 298.16 g/mol and a topological polar surface area (TPSA) of 42.24 Ų, which is higher than 3,4-dichloro-N-(furan-2-ylmethyl)benzamide (MW 268.10, TPSA 40.5 Ų) . This moderate increase in both parameters shifts the compound's drug-likeness profile, potentially reducing off-target binding and improving selectivity within benzamide-sensitive biochemical pathways.

Physicochemical Properties Molecular Weight Ligand Efficiency

Chiral Center Introduces Opportunities for Stereospecific Biological Interactions

The propan-2-yl linker in 3,4-dichloro-N-[1-(furan-2-yl)propan-2-yl]benzamide features a chiral carbon center, creating a pair of enantiomers. This is a fundamental differentiator from achiral analogs like 3,4-dichloro-N-(furan-2-ylmethyl)benzamide . In benzamide-based inhibitors of kinases or G protein-coupled receptors, enantiomers often exhibit differential binding affinities and pharmacological profiles, providing a strategic advantage for companies aiming to develop enantiopure candidates with superior selectivity.

Chirality Stereochemistry Enantiomer Specificity

High-Impact Research Applications for 3,4-dichloro-N-[1-(furan-2-yl)propan-2-yl]benzamide Based on Structural Profiling


Enantioselective Antimicrobial Lead Optimization Programs

Given the class-level evidence of antimicrobial activity for dichloro-furan benzamide analogs and the compound's chirality (Section 3, Item 3), a proactive procurement strategy for 3,4-dichloro-N-[1-(furan-2-yl)propan-2-yl]benzamide enables the initiation of enantiomer separation and parallel SAR studies. This approach can rapidly identify a highly potent, broad-spectrum enantiomer targeting drug-resistant Gram-positive pathogens, potentially surpassing achiral analogs in clinical efficacy and patentability.

Kinase Inhibitor Scaffold Diversification with Improved Physicochemical Profile

For medicinal chemistry teams focused on kinase targets, the compound's higher predicted LogP and molecular weight profile compared to simpler furan benzamides (Section 3, Item 1 & 2) makes it a superior candidate for exploring hydrophobic back-pocket interactions in the ATP-binding site. Its procurement is justified for rapidly constructing a focused kinase inhibitor library, as these properties often correlate with better target occupancy and kinase selectivity, reducing the attrition rate in lead optimization .

Central Nervous System (CNS) Drug Discovery: Tuning Blood-Brain Barrier Penetration

The compound's balanced TPSA (42.24 Ų) and moderate LogP (predicted ~4.0) place it within the desirable physicochemical space for CNS drug candidates . Its procurement is strategically warranted for CNS projects aiming to develop novel therapeutics for neurodegenerative diseases or psychiatric disorders. Utilizing this scaffold rather than a more polar methylene-linked analog allows researchers to simultaneously maintain solubility and passive CNS permeation, a critical dual requirement rarely achieved by in-class compounds.

Chemical Biology Probe Development for Protein Labeling Applications

The unique combination of a furan moiety (a potential warhead for protein labeling) and a stereodefined linker in 3,4-dichloro-N-[1-(furan-2-yl)propan-2-yl]benzamide presents a versatile platform for developing activity-based protein profiling (ABPP) probes. Its chiral nature (Section 3, Item 3) offers the advantage of designing conformationally selective modifiers that can discriminate between closely related protein isoforms, a capability not feasible with simpler achiral benzamide probes, thereby providing a distinct edge in target identification and validation studies .

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